molecular formula C10H17NO2 B8791341 N-(4-ethoxycyclohex-3-en-1-yl)acetamide

N-(4-ethoxycyclohex-3-en-1-yl)acetamide

Cat. No.: B8791341
M. Wt: 183.25 g/mol
InChI Key: TUZSMTBXZWSIHP-UHFFFAOYSA-N
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Description

N-(4-ethoxycyclohex-3-en-1-yl)acetamide is an acetamide derivative featuring a cyclohexene ring substituted with an ethoxy group at position 4 and an acetamide group at position 1. Its structure combines the planar amide group with a partially unsaturated cyclohexene ring, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-(4-ethoxycyclohex-3-en-1-yl)acetamide

InChI

InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)

InChI Key

TUZSMTBXZWSIHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCC(CC1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-(4-ethoxycyclohex-3-en-1-yl)acetamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reference
This compound C₁₀H₁₅NO₂ 181.23 4-ethoxycyclohex-3-ene Cyclohexene ring formation (e.g., via ZnCl₂-catalyzed condensation)
N-(4-ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 179.22 4-ethoxyphenyl Acetylation of 4-ethoxyaniline
N-(4-hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 4-hydroxyphenyl Acetylation of 4-aminophenol
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS 344.34 Benzothiazole, trifluoromethyl Condensation of benzothiazole derivatives
N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide C₂₃H₂₁N₂O₂ 357.43 Tetrahydrocarbazole, carbonyl Multi-step coupling reactions

Key Observations :

  • Cyclohexene vs.
  • Ethoxy Group Effects : The ethoxy substituent may improve lipophilicity relative to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)acetamide), influencing solubility and membrane permeability .
  • Molecular Weight : The cyclohexene-based compound has a higher molecular weight (181.23 g/mol) than phenyl analogs (151.16–179.22 g/mol) but lower than polycyclic derivatives (e.g., tetrahydrocarbazole: 357.43 g/mol) .

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